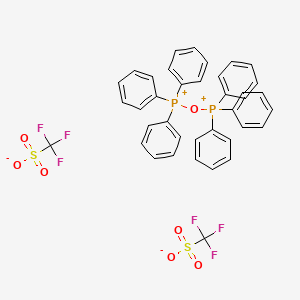
4-chloropyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloropyrimidine-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H4ClN3O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloropyrimidine-2-carboxamide typically involves the reaction of 4-chloropyrimidine with a suitable amide source. One common method is the reaction of 4-chloropyrimidine with cyanamide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloropyrimidine-2-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted pyrimidine derivatives.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups, such as amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substituted Pyrimidine Derivatives: Formed through nucleophilic substitution reactions.
Pyrimidine N-oxides: Resulting from oxidation reactions.
Aminopyrimidines: Produced via reduction of the carboxamide group.
Aplicaciones Científicas De Investigación
4-Chloropyrimidine-2-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of 4-chloropyrimidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The compound can also interact with cellular receptors, modulating their function and affecting various biochemical pathways.
Comparación Con Compuestos Similares
4-Chloropyrimidine-2-carboxamide can be compared with other pyrimidine derivatives, such as:
4-Chloropyridine-2-carboxamide: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
4,5,6-Trichloropyrimidine-2-carboxamide: Contains additional chlorine atoms, which may alter its reactivity and applications.
2-Aminopyrimidine: Lacks the chlorine atom and has an amino group at position 2, leading to different chemical properties and uses.
Propiedades
Número CAS |
2411217-62-2 |
|---|---|
Fórmula molecular |
C5H4ClN3O |
Peso molecular |
157.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





